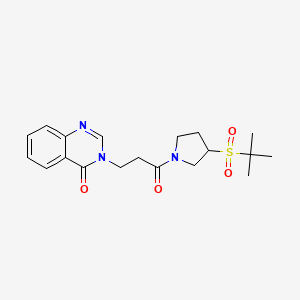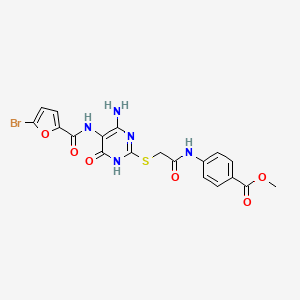
(4-Thiocyanatophenyl)hydrazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Thiocyanatophenyl)hydrazine is an organic compound that features a thiocyanate group (-SCN) attached to a phenyl ring, which is further bonded to a hydrazine moiety (-NHNH2)
Wissenschaftliche Forschungsanwendungen
(4-Thiocyanatophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
(4-Thiocyanatophenyl)hydrazine is a type of thiocyanate, a class of organic compounds commonly found in natural products that exhibit excellent antimicrobial activity .
Mode of Action
It’s known that the electrophilic thiocyanation is one of the most effective methods of introducing a -scn functional group to the parent organic molecule . This interaction with its targets could lead to changes in their function, potentially contributing to its antimicrobial activity.
Biochemical Pathways
Thiocyanates are known to exhibit versatile reactivity, leading to the formation of various sulfur-containing compounds such as thiols, sulfonyl chlorides, sulphides, trifluoromethyl (or difluoromethyl) sulphides, disulphides, phosphonothioates, and other sulphur-containing heterocycles . These transformations could affect various biochemical pathways and their downstream effects.
Result of Action
It’s known that thiocyanates, in general, have antimicrobial activity . This suggests that (4-Thiocyanatophenyl)hydrazine could potentially interfere with microbial growth or survival.
Biochemische Analyse
Biochemical Properties
It is known that hydrazine derivatives can exhibit diverse biological activities . The electrophilic thiocyanation is one of the most effective methods of introducing a -SCN functional group to the parent organic molecule .
Cellular Effects
Hydrazine and its derivatives have been shown to cause various cellular effects, including fatty liver due to triglyceride accumulation, CNS disturbances, and tumours in various organs .
Molecular Mechanism
Hydrazine and its derivatives are known to react with a carbonyl to form a hydrazone . This reaction is spontaneous and highly exothermic, which means it releases a large amount of energy .
Temporal Effects in Laboratory Settings
It is known that hydrazine and its derivatives are remarkably stable despite having a large positive heat of formation .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of (4-Thiocyanatophenyl)hydrazine in animal models. It is known that hydrazine and its derivatives can cause various effects in animals, including liver necrosis and CNS disturbances .
Metabolic Pathways
Hydrazine and its derivatives are known to be involved in various metabolic pathways .
Subcellular Localization
It is known that hydrazine and its derivatives can interact with various subcellular components .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Thiocyanatophenyl)hydrazine typically involves the thiocyanation of aniline derivatives. One common method includes the reaction of 4-aminophenylhydrazine with thiocyanate reagents such as potassium thiocyanate (KSCN) in the presence of an oxidizing agent like N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired thiocyanate product with good regioselectivity and high yield .
Industrial Production Methods: While specific industrial production methods for (4-Thiocyanatophenyl)hydrazine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production rates and maintain consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Thiocyanatophenyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Addition: The hydrazine moiety can participate in nucleophilic addition reactions with carbonyl compounds to form hydrazones.
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield thiols.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a base such as sodium acetate.
Substitution Reactions: Common reagents include alkyl halides or acyl chlorides under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Hydrazones: Formed from nucleophilic addition to carbonyl compounds.
Thiol Derivatives: Resulting from reduction of the thiocyanate group.
Sulfonyl Derivatives: Produced through oxidation reactions.
Vergleich Mit ähnlichen Verbindungen
(4-Thiocyanatophenyl)hydrazone: A related compound with similar reactivity and applications.
Thiosemicarbazones: Known for their anticancer and antimicrobial activities.
Thiazoles: Another class of sulfur-containing compounds with diverse biological activities.
Uniqueness: (4-Thiocyanatophenyl)hydrazine is unique due to the presence of both the thiocyanate and hydrazine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions and form various derivatives makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
74411-22-6 |
|---|---|
Molekularformel |
C7H8ClN3S |
Molekulargewicht |
201.68 g/mol |
IUPAC-Name |
(4-hydrazinylphenyl) thiocyanate;hydrochloride |
InChI |
InChI=1S/C7H7N3S.ClH/c8-5-11-7-3-1-6(10-9)2-4-7;/h1-4,10H,9H2;1H |
InChI-Schlüssel |
ASLOJLQJQGAAJC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN)SC#N |
Kanonische SMILES |
C1=CC(=CC=C1NN)SC#N.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)
![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine](/img/structure/B2487512.png)
![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)


